Ammonium saccharin
Description
Structure
2D Structure
3D Structure of Parent
Properties
CAS No. |
6381-61-9 |
|---|---|
Molecular Formula |
C7H8N2O3S |
Molecular Weight |
200.22 g/mol |
IUPAC Name |
azane;1,1-dioxo-1,2-benzothiazol-3-one |
InChI |
InChI=1S/C7H5NO3S.H3N/c9-7-5-3-1-2-4-6(5)12(10,11)8-7;/h1-4H,(H,8,9);1H3 |
InChI Key |
XTPLQANXHDDXIH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)NS2(=O)=O.N |
Origin of Product |
United States |
Synthetic Methodologies and Preparative Chemistry of Ammonium Saccharin
Precursor Synthesis Pathways for Saccharin (B28170)
The industrial production of saccharin has historically been dominated by two main routes, one starting from toluene (B28343) and the other from anthranilic acid. These methods have undergone various modifications over the years to improve efficiency and yield.
Toluene-Based Routes and their Chemical Transformations
The original synthesis of saccharin, developed by Remsen and Fahlberg, begins with toluene. wikipedia.org This process, often referred to as the Remsen-Fahlberg process, involves a series of chemical transformations. chemistryviews.org
The key steps in this pathway are:
Sulfonation: Toluene is treated with chlorosulfonic acid, resulting in the formation of a mixture of ortho- and para-toluenesulfonyl chloride. wikipedia.orgchemistryviews.org
Isomer Separation: The ortho isomer, being a liquid, is separated from the solid para isomer. chemistryviews.org
Amidation: The purified ortho-toluenesulfonyl chloride is then reacted with ammonia (B1221849) to form ortho-toluenesulfonamide (OTSA). wikipedia.orgvedantu.com
Oxidation: The methyl group of ortho-toluenesulfonamide is oxidized to a carboxylic acid. wikipedia.org
Cyclization: The resulting o-sulfamoylbenzoic acid undergoes spontaneous cyclization to form saccharin. wikipedia.org
An improvement to this method involves the direct conversion of toluene to the toluenesulfonyl chlorides using chlorosulfonic acid, which was a more cost-effective approach. chemistryviews.org
Table 1: Key Reactions in Toluene-Based Saccharin Synthesis
| Step | Reactants | Products | Description |
|---|---|---|---|
| 1 | Toluene, Chlorosulfonic acid | o-Toluenesulfonyl chloride, p-Toluenesulfonyl chloride | Electrophilic aromatic substitution to introduce a sulfonyl chloride group. |
| 2 | o-Toluenesulfonyl chloride, Ammonia | o-Toluenesulfonamide | Nucleophilic substitution of the chloride by ammonia. |
| 3 | o-Toluenesulfonamide, Oxidizing agent | o-Sulfamoylbenzoic acid | Oxidation of the methyl group to a carboxylic acid. |
| 4 | o-Sulfamoylbenzoic acid | Saccharin | Intramolecular condensation to form the cyclic imide. |
Anthranilic Acid-Based Routes and Associated Reactions
In the 1950s, an alternative synthesis was developed by the Maumee Chemical Company, which starts from methyl anthranilate. wikipedia.orgchemistryviews.org This route avoids the difficult separation of ortho and para isomers encountered in the toluene-based process. chemistryviews.org
The sequence of reactions in this pathway is as follows:
Diazotization: Methyl anthranilate is treated with nitrous acid (generated from sodium nitrite (B80452) and hydrochloric acid) to form a diazonium salt. wikipedia.orggoogle.com
Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst. google.comgoogle.com
Chlorination: The resulting intermediate is treated with chlorine. wikipedia.org
Amidation: The final step involves reaction with ammonia to yield saccharin. wikipedia.orggoogle.com
This process was considered a significant improvement as it was more direct and avoided the costly isomer separation step. chemistryviews.org
Table 2: Key Reactions in Anthranilic Acid-Based Saccharin Synthesis
| Step | Reactants | Products | Description |
|---|---|---|---|
| 1 | Methyl anthranilate, Nitrous acid | o-Methoxycarbonylbenzenediazonium chloride | Formation of a diazonium salt from the primary amine. |
| 2 | o-Methoxycarbonylbenzenediazonium chloride, Sulfur dioxide, Copper catalyst | Methyl 2-sulfonylchloridebenzoate | Replacement of the diazonium group with a sulfonyl chloride group. |
| 3 | Methyl 2-sulfonylchloridebenzoate, Chlorine | Intermediate sulfonyl chloride | Chlorination of the intermediate. |
| 4 | Chlorinated intermediate, Ammonia | Saccharin | Amidation and subsequent cyclization to form saccharin. |
Advanced Precursor Syntheses and Reaction Mechanisms
Further advancements in the synthesis of saccharin have focused on improving yields and utilizing more efficient reagents and catalysts. For instance, developments in the anthranilic acid route have involved optimizing the diazotization and subsequent reaction with sulfur dioxide. This includes carrying out the reaction in the presence of a water-immiscible organic solvent and using a diazonium salt decomposition catalyst to improve the efficiency of the conversion to the corresponding sulfonyl chloride. google.comgoogle.com
Another area of research has been in the development of novel derivatives of saccharin, which often involves the synthesis of specialized saccharin precursors. nih.govmdpi.comnih.gov For example, the synthesis of N-substituted saccharin derivatives can be achieved through the reaction of sodium saccharin with various alkyl and acyl halides. rsc.org The use of phase-transfer catalysts can facilitate these reactions. rsc.org
Direct Synthesis and Isolation of Ammonium (B1175870) Saccharin
Ammonium saccharin is typically prepared from saccharin itself through a direct acid-base reaction or via hydrolysis-based methods.
Amidation and Salt Formation Reactions
The most straightforward method for the preparation of this compound involves the neutralization of saccharin with an ammonium base. Saccharin is weakly acidic, with a pKa of about 1.6, due to the hydrogen atom attached to the nitrogen. wikipedia.org This acidity allows it to react with bases to form salts.
The reaction can be represented as: Saccharin (C₇H₅NO₃S) + Ammonia (NH₃) → this compound (C₇H₈N₂O₃S)
This reaction is a simple acid-base neutralization, where the acidic proton on the nitrogen of the saccharin molecule is transferred to the ammonia molecule, forming the ammonium cation and the saccharinate anion. issr.edu.kh The resulting salt can then be isolated by crystallization. In some synthetic routes to saccharin, the final step involves treatment with aqueous ammonia, which can directly lead to the formation of this compound in the aqueous phase. google.com
Hydrolysis-Based Routes Involving Saccharin and Ammonia
While saccharin is generally stable under many conditions, it can undergo hydrolysis under extreme pH and temperature. researchgate.net The hydrolysis of saccharin typically yields 2-sulfobenzoic acid and 2-sulfamoylbenzoic acid. However, the preparation of this compound can also be achieved by reacting saccharin with ammonium hydroxide (B78521). echemi.com This method relies on the basic nature of ammonium hydroxide to deprotonate the acidic saccharin, forming the ammonium salt in solution.
The process involves dissolving saccharin in an aqueous solution of ammonium hydroxide, followed by evaporation of the solvent to isolate the this compound salt. This method is essentially a variation of the direct salt formation reaction described in the previous section, utilizing an aqueous ammonia solution.
Table 3: Summary of this compound Synthesis Methods
| Method | Reactants | Product | Description |
|---|---|---|---|
| Direct Amidation/Salt Formation | Saccharin, Ammonia | This compound | Acid-base reaction between acidic saccharin and basic ammonia. |
| Hydrolysis-Based Route | Saccharin, Ammonium Hydroxide | This compound | Neutralization reaction in an aqueous medium. |
Green Chemistry Approaches in this compound Synthesis
The synthesis of this compound, a salt formed from the artificial sweetener saccharin, is increasingly being viewed through the lens of green chemistry. This approach emphasizes the development of chemical processes that are environmentally benign, economically viable, and efficient. The core principles of green chemistry—such as waste prevention, atom economy, use of less hazardous chemical syntheses, and energy efficiency—are being applied to the production of saccharin, which is the essential precursor to this compound. The final conversion to the ammonium salt is typically a high-efficiency, clean reaction.
Modern synthetic strategies are focusing on reducing the environmental footprint of the entire process, primarily by innovating the synthesis of the saccharin molecule itself. These green methodologies include the use of alternative energy sources like microwave and ultrasound irradiation, the employment of environmentally friendly solvents and catalysts, and the design of processes with high atom economy.
Alternative Energy Sources in Saccharin Synthesis
One of the key areas of green chemistry is the use of alternative energy sources to drive chemical reactions more efficiently. Microwave and ultrasound technologies have emerged as powerful tools for accelerating the synthesis of organic compounds, including the sulfonamide structures related to saccharin.
Ultrasound-Assisted Synthesis: Sonication, the use of ultrasound energy, is another green technique that enhances chemical reactivity. It promotes the formation and collapse of microscopic bubbles in a process known as cavitation, which generates localized high temperatures and pressures, thereby accelerating reaction rates. This method has been effectively used in the synthesis of aryl sulfonamides, the class of compounds to which saccharin belongs. researchgate.netniscpr.res.inworldscientificnews.com Studies have shown that ultrasound-assisted synthesis can lead to high yields (over 70-85%) in shorter time frames and under milder conditions, such as room temperature. researchgate.networldscientificnews.com The application of ultrasound can also improve the selectivity of reactions like the sulfonation of aromatic compounds. nih.gov
| Parameter | Conventional Heating (e.g., N-alkylation of saccharin) | Microwave Irradiation (e.g., N-alkylation of saccharin) tandfonline.com | Ultrasound Irradiation (e.g., Sulfonamide Synthesis) researchgate.networldscientificnews.com |
|---|---|---|---|
| Reaction Time | Several hours (e.g., 3 hrs) | Minutes (e.g., 15 min) | Minutes to a few hours |
| Energy Input | High and sustained | Lower and targeted | Low to moderate |
| Yield | Variable | Often improved | High (often >85%) |
| Reaction Conditions | High temperatures | Controlled, often lower bulk temperature | Often at room temperature |
Greener Solvents and Catalysts
The choice of solvents and catalysts is critical in green synthesis. Traditional methods for preparing saccharin often involve hazardous reagents and generate significant waste. prepchem.comgoogle.comgoogle.com Green chemistry seeks to replace these with safer and more sustainable alternatives.
The ideal green solvent is non-toxic, readily available, and recyclable. Water is an excellent candidate, and research has shown its utility in ultrasound-assisted synthesis of various heterocyclic compounds. nih.gov Solvent-free, or solid-state, reactions are another important green alternative, which can reduce pollution and simplify the purification process. researchgate.net
In catalysis, the focus is on using non-toxic, recyclable catalysts. For example, the synthesis of aryl sulfonamides has been achieved using ferric chloride-bentonite, a heterogeneous catalyst that can be easily separated from the reaction mixture and potentially reused. researchgate.netniscpr.res.in While saccharin itself has been identified as an effective and environmentally benign organocatalyst for various reactions, the search for green catalysts for its own synthesis is an ongoing area of research. researchgate.netrsc.orgajgreenchem.com
Final Salt Formation: A High Atom Economy Step
The final step in producing this compound is the reaction of saccharin with aqueous ammonia. google.comgoogle.com This is a simple acid-base neutralization reaction:
C₇H₅NO₃S (Saccharin) + NH₃ (Ammonia) → [NH₄]⁺[C₇H₄NO₃S]⁻ (this compound)
| Green Chemistry Principle | Application in Synthesis | Benefit |
|---|---|---|
| Energy Efficiency | Use of microwave and ultrasound irradiation for saccharin synthesis. | Reduced reaction times, lower energy consumption. |
| Use of Safer Solvents/Reagents | Employing water as a solvent or using solvent-free conditions. | Reduced toxicity and environmental pollution. |
| Catalysis | Use of recyclable, non-toxic catalysts (e.g., heterogeneous catalysts). | Minimized waste and improved reaction efficiency. |
| Atom Economy | The final neutralization step to form the ammonium salt. | Essentially 100% atom economy, producing no waste byproducts. |
Crystallography and Solid State Chemistry of Ammonium Saccharin
Single Crystal X-ray Diffraction Analysis of Ammonium (B1175870) Saccharin (B28170)
Single-crystal X-ray diffraction is a powerful analytical technique that allows for the precise determination of the three-dimensional arrangement of atoms within a crystal. This method has been instrumental in elucidating the solid-state structure of ammonium saccharin.
Determination of Unit Cell Parameters and Space Group
The crystal structure of this compound, with the chemical formula NH₄⁺·C₇H₄NO₃S⁻, has been determined to be triclinic. iucr.org The unit cell is the fundamental repeating unit of a crystal lattice. For this compound, the parameters of this unit cell have been meticulously measured.
Table 1: Unit Cell Parameters for this compound
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| a | 7.029(1) Å |
| b | 7.915(1) Å |
| c | 8.021(1) Å |
| α | 66.89(1)° |
| β | 79.16(1)° |
| γ | 81.33(1)° |
| Volume | 399.8(1) ų |
| Z | 2 |
Data sourced from Ng (1998). iucr.org
The space group, in this case, P-1, describes the symmetry elements present in the crystal structure. The value of Z indicates that there are two formula units of this compound within each unit cell.
Hydrogen Bonding Networks in this compound Crystal Structures
Hydrogen bonds are highly directional intermolecular interactions that play a crucial role in determining the structure and stability of many crystalline solids, including this compound. iucr.orgukzn.ac.za
Identification and Characterization of Hydrogen Bonds (e.g., N-H···O, C-H···O)
In the crystal structure of this compound, the ammonium ion (NH₄⁺) acts as a hydrogen bond donor, forming multiple hydrogen bonds with the oxygen atoms of the saccharinate anion. iucr.org Specifically, the ammonium ion is hydrogen-bonded to the sulfonyl oxygen atoms and the carbonyl oxygen atom of adjacent saccharinate ions. iucr.org These interactions can be categorized as N-H···O hydrogen bonds.
The distances of these hydrogen bonds have been measured, providing insight into their relative strengths. The N···O distances for the hydrogen bonds involving the sulfonyl oxygen atoms are 2.881(2) Å and 2.942(2) Å. iucr.org The hydrogen bonds to the carbonyl oxygen atoms are shorter, with N···O distances of 2.785(2) Å and 2.834(2) Å. iucr.org This difference in bond length is consistent with the fact that the carbonyl group is a more basic site than the sulfonyl group, leading to stronger hydrogen bonding interactions. iucr.org
Formation of Two-Dimensional Layer Structures via Hydrogen Bonding
The extensive network of hydrogen bonds in this compound is responsible for linking the individual ion pairs into a larger, organized structure. The four hydrogen bonds originating from the ammonium ion connect it to neighboring saccharinate anions. iucr.org This connectivity results in the formation of a two-dimensional layer structure. iucr.orgresearchgate.net These layers are then stacked to build the three-dimensional crystal lattice. This layered arrangement is a key feature of the solid-state chemistry of this compound, directly resulting from the specific hydrogen bonding patterns.
Polymorphism and Pseudopolymorphism Studies of Saccharinate Salts and Cocrystals
Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. Pseudopolymorphism refers to different crystal forms that arise from the incorporation of solvent molecules (solvates or hydrates). The study of these phenomena is crucial in understanding the physical properties and stability of crystalline materials.
While specific studies on the polymorphism of this compound are not extensively detailed in the provided context, the broader family of saccharinate salts and cocrystals is known to exhibit such behavior. rsc.orgresearchgate.netresearchgate.net For instance, sodium saccharin can exist in anhydrous and hydrated forms, which are considered pseudopolymorphs. researchgate.net The complex between sulfamethazine (B1682506) and saccharin can exist as two distinct polymorphs: a cocrystal and a salt. rsc.org
The saccharinate anion is a versatile component in the formation of various crystalline structures due to its multiple hydrogen bond acceptor sites (the carbonyl and sulfonyl oxygens) and its ability to participate in ionic interactions. researchgate.netijrpr.com This versatility contributes to the potential for polymorphism and pseudopolymorphism in its salts and cocrystals. acs.orgrsc.org The specific crystalline form that is obtained can be influenced by factors such as the solvent used for crystallization, temperature, and the nature of the counter-ion or co-former. iucr.org Understanding these relationships is a key area of research in solid-state chemistry and crystal engineering.
Investigation of Different Crystalline Forms
The primary crystalline form of this compound, NH₄⁺·C₇H₄NO₃S⁻, has been characterized through single-crystal X-ray diffraction. iucr.org The structure is composed of ammonium cations and saccharinate anions arranged in ion pairs. These pairs are interconnected by a network of hydrogen bonds, creating a distinct two-dimensional layer structure. iucr.org Unlike the acid form of saccharin which exists as dimers through hydrogen bonding between the imide hydrogen and the keto oxygen, the ammonium salt features a more extended network. iucr.orgiarc.fr
| Parameter | Value |
|---|---|
| Chemical Formula | C₇H₈N₂O₃S |
| Molecular Weight | 200.22 g/mol |
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| a (Å) | 10.038(2) |
| b (Å) | 12.793(2) |
| c (Å) | 6.852(1) |
| β (°) | 106.91(1) |
| Volume (ų) | 841.4(2) |
| Z | 4 |
Solvates and Hydrates of Saccharinate Anions
The saccharinate anion readily participates in the formation of hydrated and solvated crystal structures with various cations. While specific hydrates of this compound are not extensively detailed in the reviewed literature, the behavior of saccharinate with other cations provides significant insight. For instance, a range of hydrated metal(II) saccharinates, such as [M(sac)₂(H₂O)₄]·2H₂O (where M = Co, Ni, Zn), are known. ijrpr.com
Alkaline earth metals also form stable saccharinate hydrates, including Mg(sac)₂·7H₂O, Ca(sac)₂·7H₂O, and Ba(sac)₂·4.5H₂O. srce.hr In these structures, water molecules are integral, participating in the coordination sphere of the metal cation and establishing extensive hydrogen-bonding networks that link the cations and anions. srce.hrresearchgate.net For example, in magnesium disaccharinate heptahydrate, the magnesium ion is octahedrally coordinated by one saccharinate anion and five water molecules, with additional saccharinate and water molecules participating in a hydrogen-bonded layered structure. srce.hrresearchgate.net Similarly, sodium saccharin is known to form hydrates, such as a 2/3 hydrate (B1144303) and a 15/8 hydrate. researchgate.net
A hydrated form of the closely related ammonium thiosaccharinate, NH₄[tsac]·H₂O, has also been characterized, further demonstrating the propensity of these systems to incorporate solvent molecules. researchgate.net
Supramolecular Chemistry of the Saccharinate Anion in Ammonium Salts
The saccharinate anion is a versatile building block in supramolecular chemistry due to its multiple hydrogen bond acceptor sites (carbonyl and sulfonyl oxygens) and its anionic nitrogen atom. scielo.br
Design and Assembly of Supramolecular Architectures
The design of supramolecular architectures utilizing the saccharinate anion is centered on controlling the non-covalent interactions that guide the self-assembly process. ias.ac.in In this compound, the primary interactions are the N-H···O hydrogen bonds between the ammonium cation and the saccharinate anion. iucr.org Each NH₄⁺ cation interacts with four oxygen atoms from different saccharinate ions, creating a robust, layered assembly. iucr.orgijrpr.com This type of charge-assisted hydrogen bonding is a powerful tool in crystal engineering for building predictable and stable networks. researchgate.net
Coordination Modes of the Saccharinate Ligand
The saccharinate anion is a polyfunctional ligand, capable of coordinating to metal centers in numerous ways, a versatility that extends to its role in ammonium salts containing a metal center. scielo.brresearchgate.net The deprotonated nitrogen atom, the carbonyl oxygen, and the two sulfonyl oxygens all serve as potential donor sites. ijrpr.comscielo.br
The most common coordination modes observed are:
Monodentate N-coordination: This is the most frequently observed mode, where the ligand binds to a metal center through its negatively charged nitrogen atom. researchgate.netpsu.edu This is seen in a vast number of transition metal complexes and is the mode of coordination for the gold(I) atom in the NH₄[Au(Sac)₂] salt. researchgate.netresearchgate.net
Monodentate O-coordination (Carbonyl): Coordination through the carbonyl oxygen atom is less common but has been definitively identified in certain complexes, such as Cu(sacch)(PPh₃)₃. nih.gov This mode is often favored when bulky co-ligands are present. ijrpr.com
Bridging Coordination: The saccharinate anion can act as a bridging ligand, connecting two metal centers. A common bridging mode involves the nitrogen atom and the carbonyl oxygen atom, as seen in the dinuclear complex [Cu(sacch)(PPh₃)]₂. nih.gov This N,O-bidentate bridging creates robust polynuclear structures. psu.edu
Ionic Interaction: In many crystalline salts, including simple this compound, the saccharinate exists as a free anion, not covalently bonded to a cation, but interacting through strong electrostatic forces and hydrogen bonds. iucr.orgpsu.edu In some complex structures, both coordinated and non-coordinated (ionic) saccharinate species can coexist. psu.edu
Coordination involving the sulfonyl oxygens is rare as they are weaker bases compared to the carbonyl oxygen and the imido nitrogen. ijrpr.com The specific coordination mode adopted depends on several factors, including the nature of the cation (or metal center), the presence of other ligands, and the crystallization conditions. psu.edu
| Coordination Mode | Description | Example Compound Type |
|---|---|---|
| Monodentate (N-bonded) | Ligand binds through the deprotonated nitrogen atom. | [M(sac)₂(H₂O)₄], NH₄[Au(Sac)₂] researchgate.netpsu.edu |
| Monodentate (O-carbonyl bonded) | Ligand binds through the exocyclic carbonyl oxygen atom. | Cu(sacch)(PPh₃)₃ nih.gov |
| Bidentate Bridging (N,O-bonded) | Ligand bridges two metal centers using the N and carbonyl O atoms. | [Cu(sacch)(PPh₃)]₂ nih.gov |
| Ionic (Non-coordinated) | Acts as a counter-ion, interacting via electrostatic forces and H-bonds. | This compound iucr.org |
Computational Chemistry and Theoretical Studies of Ammonium Saccharin Systems
Quantum Chemical Calculations (e.g., Density Functional Theory - DFT)
Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have been instrumental in elucidating the fundamental electronic and structural properties of ammonium (B1175870) saccharin (B28170). scispace.comrsc.orgresearchgate.net These methods, which are based on the principles of quantum mechanics, allow for the detailed investigation of molecular and electronic structures. scispace.comijrpr.com
Electronic Structure and Bonding Analysis
DFT studies have been employed to analyze the electronic structure of the saccharinate anion and its interaction with the ammonium cation. ijrpr.comresearchgate.net These calculations provide valuable information on the distribution of electrons within the molecule, the nature of chemical bonds, and the energies of molecular orbitals.
Key findings from these analyses include:
Bonding Characteristics : The bonding in ammonium saccharin is considered to be predominantly ionic. nih.gov
Molecular Orbital Analysis : The highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) are critical in determining the chemical reactivity of a molecule. DFT calculations have been used to determine the energies of these orbitals for saccharin and related compounds, providing insights into their electronic behavior. acs.org
Charge Distribution : The electrostatic potential mapped onto the electron density surface reveals the distribution of charge and identifies the regions most susceptible to electrophilic and nucleophilic attack. acs.orgtandfonline.com In the saccharinate anion, the negative charge is delocalized, primarily residing on the oxygen and nitrogen atoms of the sulfonyl and carbonyl groups.
| Property | Description | Significance |
|---|---|---|
| HOMO-LUMO Gap | The energy difference between the Highest Occupied Molecular Orbital and the Lowest Unoccupied Molecular Orbital. | Indicates the chemical reactivity and electronic stability of the molecule. A larger gap implies higher stability. acs.org |
| Molecular Electrostatic Potential (MEP) | A 3D map of the electrostatic potential around a molecule. acs.org | Identifies positive and negative regions, predicting sites for intermolecular interactions. acs.org |
| Mulliken Atomic Charges | A method for partitioning the total electron density among the atoms in a molecule. | Provides an estimate of the partial atomic charges, helping to understand charge distribution and bonding polarity. |
Spectroscopic Property Predictions
Computational methods are powerful tools for predicting and interpreting the spectroscopic properties of molecules. Theoretical calculations of vibrational spectra (Infrared and Raman) for this compound have been performed to aid in the assignment of experimental spectral bands. nih.gov
Vibrational Analysis : Ab initio calculations, such as those at the Hartree-Fock level, have been used to assign the vibrational modes of the saccharinate anion. nih.gov These studies focus on key functional groups, including the carbonyl (CO) and sulfonyl (SO₂) groups, and how their vibrational frequencies are influenced by the ionic environment. nih.gov For instance, the averaged frequency of the C=O stretching vibration in this compound is noted to be among the lowest observed in various saccharinate salts, which is indicative of its ionic character. nih.gov
Correlation of Spectra with Structure : The asymmetric stretching vibration of the SO₂ group has been identified as particularly useful for correlating spectral data with structural features. nih.gov DFT calculations have also been used to simulate the terahertz and low-wavenumber Raman spectra of co-crystals containing saccharin, showing good agreement with experimental results and allowing for the assignment of vibrational modes. mdpi.com
| Vibrational Mode | Experimental Frequency (cm⁻¹) | Calculated Frequency (cm⁻¹) | Reference |
|---|---|---|---|
| ν(CO) | ~1650 | - | nih.gov |
| ν(as)(SO₂) | ~1260 | - | nih.gov |
| Low-wavenumber Raman (SAC) | 24.3, 50.1, 56.9 | - | mdpi.com |
| Low-wavenumber Raman (CBZ-SAC co-crystal) | 29.2 | 28.6 | mdpi.com |
Molecular Dynamics (MD) Simulations
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-dependent behavior of molecular systems. researchgate.netyums.ac.ir By solving Newton's equations of motion for a system of atoms and molecules, MD simulations can reveal information about conformational changes, molecular flexibility, and the dynamics of condensed phases. researchgate.netresearchgate.net
While specific MD simulation studies focusing exclusively on this compound are not extensively documented in the provided search results, the principles of MD have been applied to saccharin and its derivatives in various contexts, such as their interaction with biological macromolecules. tandfonline.comnih.govresearchgate.net These studies demonstrate the utility of MD in understanding the dynamic interactions and conformational adjustments of saccharin-containing systems. yums.ac.irtandfonline.comnih.govresearchgate.net
Conformational Analysis and Molecular Flexibility
MD simulations can explore the potential energy surface of a molecule, identifying stable conformations and the pathways for conformational transitions. acs.org For a relatively rigid molecule like the saccharinate anion, conformational flexibility is limited. However, the ammonium cation has rotational freedom. MD simulations of related systems, such as chiral cavitand receptors with quaternary ammonium salts, have shown how these simulations can reveal the dynamic and conformational features of host-guest complexes. acs.org In the context of this compound, MD could be used to study the rotational dynamics of the NH₄⁺ ion and its interaction with the saccharinate anion within the crystal lattice.
Crystal Lattice Dynamics and Stability
MD simulations are a powerful tool for studying the dynamics and stability of crystal lattices. storion.ru These simulations can provide insights into vibrational motions (phonons), phase transitions, and the influence of defects on crystal properties. storion.ruscience.gov By simulating the collective motion of ions in the this compound crystal, one could investigate the stability of the crystal structure at different temperatures and pressures. The analysis of atomic trajectories from MD simulations can reveal the root-mean-square deviation (RMSD) and root-mean-square fluctuation (RMSF) of atoms from their equilibrium positions, providing a measure of the crystal's dynamic stability. researchgate.net
Computational Modeling of Intermolecular Interactions
The structure and properties of solid-state materials like this compound are governed by a complex network of intermolecular interactions. Computational models are essential for quantifying these forces, particularly hydrogen bonds.
In the crystal structure of this compound, the primary intermolecular interactions are the charge-assisted hydrogen bonds between the ammonium cation (NH₄⁺) and the saccharinate anion. The ammonium ion acts as a hydrogen bond donor, while the oxygen atoms of the carbonyl and sulfonyl groups, as well as the imide nitrogen of the saccharinate anion, act as hydrogen bond acceptors. acs.org
Hydrogen Bonding Characterization
Hydrogen bonds play a pivotal role in the structure of this compound. The ammonium ion (NH₄⁺) can act as a hydrogen bond donor, interacting with the electronegative atoms of the saccharinate anion. Specifically, the ammonium ion is capable of forming medium to strong hydrogen bonds with the carbonyl oxygen and the sulfonyl oxygen atoms of the saccharinate anion. unlp.edu.ar In the crystalline structure of ammonium gold(I) saccharinate, the ammonium ions are observed to be hydrogen-bonded to the saccharinate ligands. researchgate.net
| Interacting Species | Donor | Acceptor | Bond Type |
| This compound | Ammonium ion (NH₄⁺) | Carbonyl Oxygen (C=O) of Saccharinate | Hydrogen Bond |
| This compound | Ammonium ion (NH₄⁺) | Sulfonyl Oxygen (S=O) of Saccharinate | Hydrogen Bond |
Non-Covalent Interactions
Beyond classical hydrogen bonds, other non-covalent interactions are significant in the this compound system. These interactions, while weaker than covalent bonds, collectively contribute to the stability and structure of molecular complexes and crystals. Non-covalent interactions include van der Waals forces, π-stacking, and electrostatic interactions.
| Interaction Type | Description |
| Electrostatic Interactions | The primary attractive force between the ammonium cation (NH₄⁺) and the saccharinate anion. |
| Hydrogen Bonding | As detailed in the previous section, these are crucial directional interactions. |
| π-Stacking | Interactions involving the aromatic rings of the saccharinate anions. |
| van der Waals Forces | Dispersive forces that contribute to the overall cohesion of the crystal lattice. |
Prediction of Crystallographic Parameters and Polymorphic Forms
Computational methods are increasingly employed to predict the crystallographic parameters and potential polymorphic forms of chemical compounds. mdpi.com Polymorphism, the ability of a substance to exist in more than one crystal form, is a critical consideration in materials science and pharmaceuticals, as different polymorphs can exhibit distinct physical properties. mdpi.comacs.org
For saccharin and its derivatives, computational screening can help identify stable or metastable polymorphic forms. acs.orgacs.org These predictive studies often involve methods like lattice energy minimization, which calculates the most stable packing arrangements of molecules in a crystal. mdpi.com By analyzing the crystal energy landscape, researchers can predict the likelihood of different polymorphic forms. acs.org
Software such as BIOVIA Materials Studio Polymorph Predictor and CALYPSO can be utilized to predict possible polymorphs based on the molecular structure of this compound. mdpi.com These tools explore various packing arrangements and calculate their relative energies to identify the most probable crystal structures. mdpi.com The prediction of crystallographic parameters includes unit cell dimensions, space group, and atomic coordinates. While specific predictive studies solely focused on this compound are not extensively detailed in the provided search results, the general methodologies are well-established for related organic salts. mdpi.comacs.org
| Computational Method | Application | Predicted Parameters |
| Lattice Energy Minimization | Predicts the most stable crystal structures by finding the lowest energy packing arrangements. | Crystal packing, lattice energy |
| Crystal Structure Prediction (CSP) | Explores potential crystal structures based on molecular geometry. | Unit cell dimensions, space group, polymorphic forms |
| Density Functional Theory (DFT) | Calculates the electronic structure to refine energies and properties of predicted polymorphs. | Relative energies of polymorphs, vibrational frequencies |
Chemical Reactivity and Advanced Derivatization of Ammonium Saccharinate
Reactions of the Ammonium (B1175870) Ion Moiety in the Salt
The ammonium ion (NH₄⁺) is a weak acid (pKa ≈ 9.25) and can act as a proton donor. wikipedia.org In the context of ammonium saccharin (B28170), the ammonium moiety can participate in acid-base reactions. When treated with a strong base, the ammonium ion will donate a proton, liberating ammonia (B1221849) gas (NH₃). wikipedia.orgvaia.com This reaction is a characteristic test for ammonium salts. chemguideforcie.co.ukchemguideforcie.co.uk
The ammonium ion can also be generated in situ by the reaction of saccharin with an amine, such as triethylamine, forming a triethylammonium (B8662869) saccharin salt. lookchemmall.com
Reactions Involving the Saccharinate Anion as a Nucleophile
The saccharinate anion is a stable, ambident nucleophile, meaning it has more than one potential nucleophilic site. researchgate.net However, in many reactions, it primarily acts as a nitrogen-centered nucleophile. chegg.com The deprotonation of the acidic imide proton of saccharin (pKa ≈ 1.6-2.0) significantly enhances the nucleophilicity of the nitrogen atom. chegg.comphexcom.com
The saccharinate anion readily undergoes N-alkylation when reacted with alkyl halides. rsc.orgresearchgate.net This reaction is a common method for the synthesis of N-alkylsaccharin derivatives. The use of phase-transfer catalysts, such as tetrabutylammonium (B224687) bromide (TBAB), can facilitate these reactions, particularly when using sodium saccharin in a non-polar solvent like toluene (B28343). rsc.org Microwave irradiation has also been employed to accelerate the N-alkylation of saccharin on a silica (B1680970) gel support. cem.com
Similarly, N-acylation of the saccharinate anion can be achieved by reacting it with acyl halides. rsc.orgunizin.org This produces N-acylsaccharin derivatives. The reaction proceeds via a nucleophilic acyl substitution mechanism, where the saccharinate anion attacks the electrophilic carbonyl carbon of the acyl halide. unizin.orgnih.govlibretexts.org
Table 1: Examples of N-Alkylation and N-Acylation of Saccharinate
| Reactant 1 | Reactant 2 | Catalyst/Conditions | Product | Reference(s) |
|---|---|---|---|---|
| Sodium Saccharin | Alkyl Halide | Toluene, TBAB | N-Alkylsaccharin | rsc.org |
| Saccharin | Acyl Halide | Base | N-Acylsaccharin | rsc.org |
The nucleophilic nature of the saccharinate anion allows it to participate in the ring-opening of epoxides. researchgate.netresearchgate.net In this reaction, the saccharinate anion attacks one of the carbon atoms of the epoxide ring, leading to the cleavage of a C-O bond. masterorganicchemistry.comlibretexts.org This reaction is often catalyzed by an acid, which protonates the epoxide oxygen to make it a better leaving group. masterorganicchemistry.com The attack of the nucleophile typically occurs at the more substituted carbon of the epoxide. masterorganicchemistry.com Research has shown that a binary adduct of saccharin and a strong pyridine (B92270) base can act as a halide-free organocatalyst for the cycloaddition of CO₂ into epoxides, where the saccharinate anion plays a key role in the initial nucleophilic ring-opening of the epoxide. researchgate.netresearchgate.net
Table 2: Ring-Opening of Epoxides with Saccharinate
| Epoxide Substrate | Catalyst System | Product Type | Key Finding | Reference(s) |
|---|---|---|---|---|
| Terminal Epoxides (e.g., glycidyl (B131873) ethers, alkyl epoxides, styrene (B11656) oxide) | Pyridinium saccharinate (PPy·Sac) | Cyclic Carbonates | Saccharinate anion acts as a nucleophile to initiate ring-opening. | researchgate.netresearchgate.net |
Saccharin and its derivatives are important scaffolds in medicinal chemistry. The modification of the saccharin structure can lead to new compounds with altered biological activities. The synthesis of aza-saccharin and aza-pseudosaccharin bioisosteres has been reported. nih.gov These compounds are created by replacing one of the carbon atoms in the benzene (B151609) ring of saccharin with a nitrogen atom. These derivatives offer new opportunities for drug design by creating a chiral center at the sulfur atom and allowing for substitution at two different nitrogen atoms. nih.gov In some synthetic routes, saccharin can act as an ammonia surrogate for the amination of pyridine N-oxides, leading to the formation of substituted aminopyridines. rsc.org
Role of Ammonium Saccharin as a Chemical Intermediate
This compound serves as a convenient and high-purity starting material in various chemical transformations. ontosight.ainih.gov Its solubility characteristics make it a useful alternative to saccharin itself in certain applications. ontosight.ai
This compound has been utilized in the synthesis of organotin(IV) derivatives of saccharin. capes.gov.br In these reactions, this compound reacts with di- and tri-organotin(IV) chlorides in methanol (B129727) to produce N-di- and tri-organotin(IV) saccharin derivatives in high yields. The ammonium salt facilitates the reaction by providing the saccharinate anion in a soluble form, which then displaces the chloride from the organotin compound. capes.gov.br
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | C₇H₈N₂O₃S |
| Saccharin | C₇H₅NO₃S |
| Ammonia | NH₃ |
| Triethylamine | (C₂H₅)₃N |
| Triethylthis compound | C₁₃H₂₀N₂O₃S |
| Tetrahydropyran | C₅H₁₀O |
| N-Alkylsaccharin | C₇H₄NO₃S-R |
| N-Acylsaccharin | C₇H₄NO₃S-C(O)R |
| Tetrabutylammonium bromide | C₁₆H₃₆BrN |
| Toluene | C₇H₈ |
| Epoxide | Varies |
| Pyridinium saccharinate | C₁₂H₁₁N₂O₃S |
| Epichlorohydrin | C₃H₅ClO |
| Aza-saccharin | Varies |
| Aza-pseudosaccharin | Varies |
| Pyridine N-oxide | C₅H₅NO |
| Aminopyridine | C₅H₆N₂ |
| Organotin(IV) chloride | RₙSnCl₄₋ₙ |
| N-Organotin(IV) saccharin | RₙSn(NC(O)C₆H₄SO₂)₄₋ₙ |
Precursor for Other Saccharin Salts and Derivatives
This compound belongs to a class of saccharin salts, which also includes sodium and calcium salts, formed by the neutralization of saccharin with an appropriate base. ecfr.goviarc.fr These salts are often more soluble in water than saccharin itself. ontosight.aiiarc.fr The saccharin anion, readily available from salts like this compound, is a key nucleophile for the synthesis of a diverse range of N-substituted saccharin derivatives. researchgate.net This reactivity allows the saccharin scaffold to be incorporated into more complex molecules.
The synthesis of N-alkyl saccharin derivatives is commonly achieved through the reaction of a saccharin salt with various alkyl halides. researchgate.net For instance, sodium saccharin, which functions similarly to the saccharinate anion from this compound, reacts with phenyl glycidyl ether in the presence of a catalyst to yield N-alkylated saccharin derivatives via epoxide ring-opening. thaiscience.info This method provides a route to functionalized saccharins that can serve as precursors for other heterocyclic systems like 1,2-benzothiazine derivatives. thaiscience.info
Beyond simple alkylation, the saccharin framework is a template for creating a variety of other derivatives. uobaghdad.edu.iqijmcr.com The carbonyl group can be derivatized to form aza-pseudosaccharins, while modifications on the benzene ring, though less common, offer a pathway to novel compounds that retain the core sulfonamide and lactam groups. mdpi.comnih.govnih.gov Copper-catalyzed azide-alkyne cycloaddition (CuAAC) has been successfully employed to attach triazole-containing moieties to the saccharin benzene ring, starting from functionalized saccharin building blocks. mdpi.com This highlights the role of the fundamental saccharin structure, accessible from its salts, as a starting point for complex molecular architectures. mdpi.comnih.gov
| Precursor | Reagent(s) | Derivative Type | Reference(s) |
| Saccharin Salt (e.g., Sodium/Ammonium Saccharin) | Alkyl Halides, Propargyl Bromide | N-Alkyl Saccharins | researchgate.net |
| Saccharin Salt (e.g., Sodium Saccharin) | Phenyl Glycidyl Ether | N-Alkylated Saccharin (via epoxide ring-opening) | thaiscience.info |
| Saccharin | Amines (via chlorination intermediate) | Aza-pseudosaccharins | nih.gov |
| 6-Azidosaccharin / Saccharin Alkyne | Alkynes / Azides (via CuAAC) | Benzene-ring derivatized Saccharins | mdpi.com |
| Saccharin | Ethylenediamine | N-(2-aminoethyl)saccharin | ijmcr.com |
| Saccharin Hydrazine | Various Reagents | Pyrazole and Pyranopyrazole derivatives | ijmcr.com |
Catalytic Applications and Functional Group Transformations
Derivatives of saccharin have emerged as significant tools in organic synthesis, functioning as catalysts and specialized reagents for a variety of chemical transformations. researchgate.netrsc.orgrsc.org These applications leverage the unique structural and electronic properties of the saccharin framework to facilitate reactions, often under mild and environmentally friendly conditions. rsc.orgresearchgate.net
Saccharin-Based Organocatalysts (e.g., Saccharin-N-sulfonic acid)
Saccharin-N-sulfonic acid (SaSA) is a stable, solid-acid organocatalyst that is easily prepared from the reaction of saccharin with chlorosulfonic acid. sid.irresearchgate.net Its utility stems from its non-toxic, inexpensive, and reusable nature, positioning it as a green catalyst for various organic reactions. rsc.orgresearchgate.net
SaSA has proven to be an effective catalyst for multicomponent reactions and the synthesis of heterocyclic compounds. For example, it catalyzes the one-pot, solvent-free synthesis of 1,8-dioxo-octahydroxanthenes and 14-aryl-14H-dibenzo[a,j]xanthenes with high yields. rsc.org The mechanism involves the activation of a carbonyl group by the acidic proton of SaSA, followed by a series of condensation and cyclization steps. rsc.org Similarly, SaSA facilitates the synthesis of N,N'-alkylidene bisamides through the condensation of aldehydes and amides under solvent-free conditions. rsc.org It has also been employed for the N-Boc protection of amines and the formation of tert-butyl ethers from alcohols, showcasing its versatility in functional group transformations. sid.ir
| Catalyst | Reaction Type | Substrates | Product(s) | Reference(s) |
| Saccharin-N-sulfonic acid (SaSA) | Multicomponent Condensation | Aldehydes, Dimedone | 1,8-Dioxo-octahydroxanthenes | rsc.org |
| Saccharin-N-sulfonic acid (SaSA) | Condensation | Chlorobenzaldehyde, Acetamide | N,N'-alkylidene bisamides | rsc.org |
| Saccharin-N-sulfonic acid (SaSA) | Protection Reaction | Amines, (Boc)₂O | N-Boc protected amines | sid.ir |
| Saccharin-N-sulfonic acid (SaSA) | Ether Formation | Alcohols, (Boc)₂O | tert-Butyl ethers | sid.ir |
| Saccharin | Cyclocondensation | 1,2-arylenediamines, 1,2-dicarbonyls | Quinoxalines, Pyrido[2,3-b]pyrazines | researchgate.net |
| Sodium Saccharin | Multicomponent Reaction | Various | Dihydropyrano[2,3-g]chromenes | rsc.org |
Reagents for Oxidation and Other Organic Reactions (e.g., N-bromosaccharin)
N-bromosaccharin (NBSac), an N-halo derivative of saccharin, is a valuable reagent in organic synthesis, acting primarily as an efficient oxidizing and brominating agent. researchgate.netresearchgate.net It is recognized as a source of positive halogen and is used for the transformation of a variety of substrates in acidic media. researchgate.net
One of the key applications of N-bromosaccharin is in oxidation reactions. It facilitates the oxidative cleavage of oximes to their corresponding aldehydes and ketones with high chemoselectivity and short reaction times, particularly under microwave irradiation. organic-chemistry.org Kinetic studies have detailed its role in the oxidation of various functional groups. For instance, it oxidizes 2-oxopropionic acid ijsred.com, glycolic acid asianpubs.orgasianpubs.org, and substituted 4-oxoacids researchgate.net to their respective products. These reactions typically follow first-order kinetics with respect to the oxidant. researchgate.netijsred.comasianpubs.org The reaction rate can be influenced by factors such as acidity and solvent composition. ijsred.com Beyond oxidation, N-bromosaccharin is also used for the chemoselective conversion of thiols to disulfides. researchgate.net
| Reagent | Reaction Type | Substrate(s) | Product(s) | Reference(s) |
| N-bromosaccharin | Oxidative Cleavage | Oximes | Aldehydes and Ketones | organic-chemistry.org |
| N-bromosaccharin | Oxidation | 2-Oxopropionic Acid | Corresponding oxidized product | ijsred.com |
| N-bromosaccharin | Oxidation | Glycolic Acid | Corresponding aldehyde | asianpubs.orgasianpubs.org |
| N-bromosaccharin | Oxidation | Substituted 4-Oxoacids | Corresponding carboxylic acid | researchgate.net |
| N-bromosaccharin | Oxidation | Thiols | Disulfides | researchgate.net |
Applications in Materials Science and Industrial Chemistry Non Food/non Biological
Role as an Electroplating Additive
In the electroplating industry, achieving a bright, smooth, and durable metal finish is paramount. Additives are crucial components of plating baths, and ammonium (B1175870) saccharin (B28170) has found a niche as a key ingredient, particularly in nickel electrodeposition.
Nickel Electrodeposition Brightener Mechanisms
Ammonium saccharin functions as a brightener and a stress-reducing agent in nickel plating baths. The mechanism of its action is multifaceted. During electrodeposition, organic additives like saccharin influence the crystal growth of the nickel deposit. researchgate.net Saccharin molecules are believed to adsorb onto the cathode surface, inhibiting the growth of large nickel crystals and promoting the formation of a fine-grained, nanocrystalline structure. researchgate.net This results in a brighter and smoother deposit.
Research has shown that the concentration of saccharin in the plating bath is a critical parameter. A very small addition can significantly increase the brightness of the nickel deposit. sapub.org However, at higher concentrations, the effect may plateau or even slightly decrease. sapub.org The interaction of saccharin with other bath components and operating conditions, such as temperature and current density, also plays a significant role in the final properties of the nickel coating. researchgate.net
Interaction with Quaternary Ammonium Chlorides in Plating Baths
The performance of this compound as a brightener can be significantly enhanced through synergistic interactions with other additives, notably quaternary ammonium chlorides (QACs). researchgate.netelectrochemsci.org Studies have shown that the combination of saccharin and certain QACs in a Watts-type nickel plating bath leads to smoother, finer-grained, and brighter nickel deposits compared to when saccharin is used alone. researchgate.net
The proposed mechanism for this synergy involves the co-adsorption of both the saccharin anions and the quaternary ammonium cations onto the cathode surface. The QACs can act as "carriers" or leveling agents, modifying the adsorption behavior of the saccharin and leading to a more uniform and effective inhibition of crystal growth. This combined action results in superior leveling, where the plating process preferentially fills in microscopic recesses on the substrate surface, leading to a smoother and more reflective finish. electrochemsci.org One study identified benzyl-dimethyl-alkyloxymethyl chlorides as a particularly effective type of QAC to be used in conjunction with saccharin. researchgate.net
Table 1: Effect of Additives on Nickel Electrodeposition
| Additive(s) | Observed Effect on Deposit | Reference |
| Saccharin | Increased brightness, reduced grain size, compressive stress | researchgate.netsapub.org |
| Saccharin + Quaternary Ammonium Chlorides | Enhanced brightness, smoother and finer-grained deposit | researchgate.netelectrochemsci.org |
Potential in Polymer Chemistry and Functional Materials
The reactivity of the saccharin molecule and the presence of the ammonium counter-ion open up possibilities for the use of this compound in polymer chemistry and the creation of functional materials. While this is an emerging area of research, some potential applications have been identified.
Ammonia (B1221849), a component of this compound, can be used as a reagent and solvent in polymer chemistry. researchgate.net For instance, it is employed in the ammonolysis of polyesters, polycarbonates, and polyamides. researchgate.net Saccharin itself can act as a catalyst in certain polymerization reactions. researchgate.net For example, it is a required catalyst for the complete and controlled partial silylation of hydroxyl-containing polymers like cellulose (B213188) and starch with hexamethyldisilazane, where ammonia is the only by-product. researchgate.net
Furthermore, the incorporation of saccharin moieties into polymer chains could impart specific functionalities. Polymers containing quaternary ammonium centers (QACs) are known for their antimicrobial properties. mdpi.com While this compound itself is not a QAC, the principles of incorporating charged nitrogen centers into polymers are well-established. Future research could explore the synthesis of polymers from or incorporating this compound to create materials with tailored electronic, thermal, or mechanical properties.
Use in Corrosion Inhibition (e.g., Ammonium-Based Ionic Liquids with Saccharine)
The development of effective corrosion inhibitors is crucial for protecting metallic infrastructure. A promising class of compounds in this field is ionic liquids (ILs), which are salts with low melting points. Ammonium-based ILs, particularly those incorporating saccharinate as the anion, have shown significant potential as corrosion inhibitors for steel in acidic environments. nih.govresearchgate.net
Studies have demonstrated that these ILs act as mixed-type inhibitors, meaning they inhibit both the anodic (metal dissolution) and cathodic (hydrogen evolution) reactions of the corrosion process. nih.govresearchgate.net The effectiveness of these inhibitors generally increases with concentration. nih.govnih.gov Research into amino acid ester-based ionic liquids with saccharinate has shown them to be efficient and "green" corrosion inhibitors for mild steel. researchgate.net
Table 2: Research Findings on Ammonium-Based Saccharinate Corrosion Inhibitors
| Inhibitor System | Metal | Environment | Key Finding | Reference |
| Ammonium-based ILs with saccharinate | API X52 Steel | 0.5 M HCl | Inhibition efficiency is dependent on the chemical structure of the cation and anion. | nih.govmdpi.com |
| Amino acid ester salt based ILs with saccharinate | Mild Steel | 1 M HCl | Act as efficient, mixed-type green corrosion inhibitors. | researchgate.net |
| Quaternary ammonium salts | X65 Carbon Steel | Sour Brine | High inhibition efficiency (approx. 98%) and good performance at elevated temperatures. | researchgate.net |
Environmental Chemistry and Analytical Monitoring of Saccharin and Its Ammonium Salt
Occurrence and Distribution in Aquatic Environments
Wastewater treatment plants (WWTPs) are considered a primary source of saccharin (B28170) discharged into environmental waters. researchgate.netplymouth.ac.uk The concentration of saccharin in the influent of these plants can vary significantly by geographical location, with reported ranges of 9.3-389.0 μg/L in Asia, 1.9-25.1 μg/L in North America, and 7.1-18.0 μg/L in Europe. plymouth.ac.uk
Detection in Surface Waters and Groundwater
Saccharin is frequently detected in surface waters that receive effluent from WWTPs, as well as in groundwater. plymouth.ac.uk Its presence in groundwater can be an indicator of contamination from sources like leaking sewer systems or the application of manure from animal husbandry, as saccharin is used in piglet feed. plos.orgnih.govacs.org Studies have reported saccharin concentrations in surface waters ranging from below the detection limit to as high as 7.2 µg/L. plos.org For instance, concentrations up to 0.21 μg/L were found in surface waters in China. nih.gov In some cases, the detection of saccharin alongside other artificial sweeteners can help differentiate between human and animal waste sources. plos.org
Elevated concentrations in groundwater, sometimes reaching up to 0.26 μg/L, have been linked to the agricultural use of manure. acs.orgnih.gov The presence of saccharin in both surface and groundwater, often at higher concentrations near residential or commercial areas, suggests its potential as an indicator for raw wastewater contamination. nih.gov
Fate in Wastewater Treatment Processes
The removal efficiency of saccharin in conventional wastewater treatment plants is generally high, often exceeding 90%. nih.govleuphana.desci-hub.se This removal is largely attributed to biodegradation under aerobic conditions. nih.gov However, despite this high removal rate, detectable levels of saccharin are still found in the treated effluent, indicating that WWTPs are a significant pathway for its entry into the aquatic environment. plymouth.ac.uk
Studies in New York, USA, found that while saccharin was significantly removed (90.3%), it was still discharged at a rate of 1.07 g/day/1000 people. capes.gov.brresearchgate.netacs.orgsludgenews.orgnih.gov The sorption of saccharin to suspended particulate matter and sludge is minimal, with a very low sorption coefficient (Kd) of 4.10 L/kg. capes.gov.brresearchgate.netacs.orgsludgenews.org In contrast to conventional activated sludge systems, other treatment methods like constructed wetlands have shown lower removal efficiency, with one study reporting an average removal of only 42.4%. researchgate.net
Environmental Degradation Pathways
Biodegradation Studies (e.g., in natural waters)
Biodegradation is a key process for the removal of saccharin in the environment. nih.gov In natural waters, the biodegradability of saccharin is highly dependent on the environmental conditions. uni-lj.si Studies have shown that saccharin can be readily biodegraded in hypertrophic water (water with high nutrient content), with degradation reaching 98% in 14 days. uni-lj.siresearchgate.net This suggests that the presence of sufficient microorganisms and nutrients is crucial for its breakdown. uni-lj.si In soil, saccharin has been observed to degrade with a half-life ranging from 3 to 12 days. acs.orgnih.gov
Photodegradation Investigations
Photodegradation is another pathway for the breakdown of chemical compounds in the environment. However, for saccharin, direct photodegradation under simulated solar radiation is very slow, with a predicted half-life of more than several years in surface waters. researchgate.net Even under more energetic UV radiation used in water treatment, saccharin shows slow degradation. researchgate.net
Advanced oxidation processes (AOPs) can enhance the degradation of saccharin. For example, photocatalytic degradation using titanium dioxide (TiO2) under UV-A or UV-LED irradiation has been shown to be effective, achieving over 99% degradation in some experiments. researchgate.netcabidigitallibrary.org The degradation proceeds through hydroxylation of the phenyl ring and cleavage of the C-N bond. researchgate.net Other AOPs, such as the UV/H2O2 process and thermally activated persulfate, have also been investigated and show promise for the effective removal of saccharin from water. rsc.orgresearchgate.net
Advanced Analytical Methodologies for Environmental Detection
A variety of advanced analytical methods have been developed for the sensitive and accurate determination of saccharin in environmental samples. plymouth.ac.uk High-performance liquid chromatography (HPLC), particularly when coupled with tandem mass spectrometry (LC-MS/MS), is a widely used technique. plymouth.ac.uk This method allows for sensitive detection of saccharin in groundwater and surface water, with limits of detection (LOD) reaching as low as the nanogram-per-liter (ng/L) range. plymouth.ac.uk
Other techniques employed for saccharin analysis include:
Capillary Electrophoresis (CE): A rapid method that can be combined with other detectors for fast analysis. nih.gov
Flow Injection Analysis (FIA): A simple and cost-effective technique suitable for rapid measurements. nih.govmdpi.com
High-Performance Anion-Exchange Chromatography (HPAEC): A rapid and sensitive method for determining saccharin in environmental water samples. researchgate.net
Sample preparation often involves solid-phase extraction (SPE) to concentrate the analyte and remove interfering substances from the matrix, especially for samples with low saccharin concentrations. plymouth.ac.uknih.gov
Chromatography (e.g., HPLC) for Trace Analysis
Chromatographic techniques, particularly High-Performance Liquid Chromatography (HPLC), are indispensable for the trace analysis of saccharin and its ammonium (B1175870) salt in complex environmental matrices. alliedacademies.org These methods offer the high sensitivity and selectivity required to detect the low concentrations (from nanogram to microgram per liter levels) at which these sweeteners are typically found. nih.govplymouth.ac.uk
Liquid chromatography coupled with mass spectrometry (LC-MS) or tandem mass spectrometry (LC-MS/MS) is the most prevalent and powerful approach for the determination of artificial sweeteners in environmental samples. nih.govrsc.org This combination provides excellent sensitivity and selectivity, allowing for the reliable quantification of target analytes even in complex matrices like wastewater. rsc.org
Sample Preparation: Before chromatographic analysis, a sample preparation step is often necessary to extract and pre-concentrate the analytes from the water sample and to remove interfering substances. Solid-phase extraction (SPE) is a widely used technique for this purpose. rsc.orgchromatographyonline.com Various sorbent materials are employed in SPE, with the choice depending on the specific properties of the target analytes and the sample matrix. For instance, some methods have noted difficulties in retaining highly acidic sweeteners like saccharin on certain sorbents. sci-hub.se
Chromatographic Separation and Detection: Several HPLC-based methods have been developed for the analysis of saccharin. Reversed-phase HPLC (RP-HPLC) is a common technique, often utilizing C18 columns. researchgate.net Hydrophilic interaction liquid chromatography (HILIC) has also proven to be a valuable alternative for the separation of polar compounds like artificial sweeteners. chromatographyonline.comchromatographyonline.com
The detection of saccharin is typically achieved using a UV detector or, for higher sensitivity and specificity, a mass spectrometer. researchgate.netnih.gov Isotope dilution mass spectrometry is a technique that can be employed to achieve very low detection limits. plymouth.ac.uk
Research Findings: Numerous studies have reported the successful application of HPLC and LC-MS/MS for the monitoring of saccharin in various environmental compartments. These studies have provided valuable data on the occurrence, concentrations, and fate of saccharin in the environment. For example, research has shown that while saccharin can be significantly removed (over 90%) in wastewater treatment plants, it is still detected in surface waters. nih.govchromatographyonline.comacs.orgresearchgate.net
Below is a table summarizing various HPLC methods used for the determination of saccharin in environmental water samples, highlighting the different analytical conditions and performance metrics.
| Analytical Technique | Sample Matrix | Sample Preparation | Chromatographic Column | Mobile Phase | Detection | LOD/LOQ | Reference |
| HPLC-MS/MS | Groundwater, Surface Water | Direct Injection | Not specified | Not specified | MS/MS | ~10 ng/L (LOQ) | plymouth.ac.uk |
| LC-MS/MS | Wastewater, Surface Water, Groundwater | SPE | Not specified | Not specified | ESI-MS/MS | < 0.015 to 23 ng/L | plymouth.ac.uk |
| IP-LC-TQMS | Water Samples | Not specified | Not specified | Not specified | TQMS | 0.4 - 7.5 ng/L (MQL) | plymouth.ac.uk |
| HPAEC | Environmental Water Samples | Filtration | SAP 100 mm x 4.6 mm, 8 µm | 0.1 M NaCl | UV (210 nm) | 5 µg/L (LOD) | researchgate.net |
| LC-MS/MS | Environmental Water, Wastewater, River Sediments | SPE | Not specified | Not specified | MS/MS | Not specified | sci-hub.se |
| HPLC-ESI-MS | Food | SPE | Sep-pak Vac C18 | Phosphate buffer/ethanol | ESI-MS (SIM) | Not specified | researchgate.net |
| LOD: Limit of Detection, LOQ: Limit of Quantitation, MQL: Method Quantitation Limit, SPE: Solid-Phase Extraction, ESI: Electrospray Ionization, MS/MS: Tandem Mass Spectrometry, TQMS: Triple Quadrupole Mass Spectrometry, HPAEC: High-Performance Anion-Exchange Chromatography, SIM: Selected Ion Monitoring. |
Spectroscopic Techniques in Environmental Monitoring
While chromatography is the dominant analytical technique, spectroscopic methods can also play a role in the environmental monitoring of saccharin, often in conjunction with chromatographic separation.
UV-Visible Spectrophotometry: UV-Visible spectrophotometry can be used for the determination of saccharin. researchgate.net However, its application to complex environmental samples can be limited by interference from other compounds that absorb light at similar wavelengths. researchgate.net To overcome this, methods have been developed that involve the formation of a colored complex with saccharin, which can then be measured spectrophotometrically. researchgate.net
Raman Spectroscopy: Raman spectroscopy has been shown to be a successful technique for the multi-analyte analysis of several non-nutritive sweeteners, including saccharin. nih.gov This technique, which relies on the inelastic scattering of light, provides a molecular fingerprint of the analyte. nih.gov
Mass Spectrometry: As mentioned in the previous section, mass spectrometry, particularly when coupled with liquid chromatography, is a powerful tool for the analysis of saccharin. researchgate.net The mass spectrometer identifies and quantifies compounds based on their mass-to-charge ratio, providing a high degree of certainty in the identification of saccharin in environmental samples. researchgate.net High-resolution mass spectrometry (HRMS) can further enhance the specificity of the analysis. nih.gov
Q & A
Q. What are the standard methodologies for synthesizing and characterizing ammonium saccharin in laboratory settings?
this compound is synthesized by neutralizing saccharin (1,2-benzisothiazolin-3-one-1,1-dioxide) with ammonium hydroxide. Key characterization steps include:
- Purity assessment : Melting point analysis (226–230°C, as per technical specifications) .
- Structural confirmation : Use of NMR spectroscopy to verify the ammonium ion substitution and FTIR to confirm functional groups.
- Impurity profiling : HPLC or GC-MS to detect contaminants like o- and p-toluene sulfonamide (limits: ≤10 ppm) .
- Quantitative analysis : Titration with 0.1 N ammonium thiocyanate for ammonium content .
Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices (e.g., biological samples)?
- Chromatography : Reverse-phase HPLC with UV detection (λ = 270 nm) provides high sensitivity and specificity .
- Spectroscopy : UV-Vis spectrophotometry at 210–220 nm for rapid screening, though less specific.
- Electrochemical methods : Amperometric detection in flow-injection systems for real-time monitoring .
- Validation : Include spike-and-recovery experiments (85–115% recovery range) and limit of detection (LOD) calculations .
Q. How do regulatory discrepancies (e.g., FDA vs. JECFA) impact the design of safety assessment studies?
The FDA historically restricted saccharin due to bladder tumor risks in rodents, while JECFA increased its acceptable daily intake (ADI) to 5 mg/kg, citing irrelevance of animal data to humans . Researchers must:
- Use transgenic rodent models (e.g., TP53-mutant mice) to assess human-relevant carcinogenicity .
- Conduct dose-response studies aligning with JECFA’s ADI thresholds .
- Address interspecies differences via in vitro metabolomic profiling (e.g., cytochrome P450 activity) .
Advanced Research Questions
Q. What experimental designs are optimal for resolving contradictions in this compound’s metabolic effects (e.g., insulin response vs. non-caloric claims)?
- Randomized crossover trials : Compare glucose tolerance in human cohorts after saccharin vs. placebo, controlling for gut microbiota variations via 16S rRNA sequencing .
- Mechanistic studies : Use pancreatic β-cell lines to measure insulin secretion under saccharin exposure (e.g., ELISA for C-peptide) .
- Statistical rigor : Apply repeated-measures ANOVA for longitudinal data (e.g., cumulative intake trends) .
Q. How can researchers mitigate batch-to-batch variability in this compound for reproducible toxicological studies?
- Quality control protocols : Enforce ≤25 ppm ammonium salts and ≤3 ppm arsenic via ICP-MS .
- Stability testing : Accelerated degradation studies (40°C/75% RH for 6 months) with HPLC monitoring .
- Inter-laboratory validation : Share samples across labs using standardized methods (e.g., AOAC 972.16) .
Q. What computational or in silico approaches are emerging to predict this compound’s interaction with taste receptors?
- Molecular docking : Simulate binding affinities to T1R2/T1R3 heterodimers using AutoDock Vina .
- Machine learning : Train models on saccharin derivatives’ sweetness-potency data to predict ammonium salt behavior .
- Dynamic simulations : MD simulations of receptor conformational changes upon ligand binding (GROMACS/AMBER) .
Q. How should contradictory findings from historical carcinogenicity studies (e.g., 1970s rodent data) be re-evaluated using modern omics tools?
- Transcriptomic analysis : RNA-seq of urothelial cells from saccharin-exposed rats to identify oncogenic pathways (e.g., Ras/MAPK) .
- Epigenetic profiling : ChIP-seq for histone modifications (H3K27ac) linked to tumorigenesis .
- Meta-analysis : Pool data from >20 studies using PRISMA guidelines to assess publication bias .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
